molecular formula C12H15N3OS B4666301 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B4666301
M. Wt: 249.33 g/mol
InChI Key: JRPHIHNJIUBYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the family of triazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

5-(Methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is its antimicrobial activity. Several studies have reported that this compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. This makes it a potential candidate for the development of new antimicrobial agents.
Another area of research is its anticancer activity. Studies have shown that 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol exhibits significant cytotoxicity against various cancer cell lines. It has been found to induce apoptosis and inhibit cell proliferation, making it a potential candidate for the development of new anticancer drugs.

Mechanism of Action

The exact mechanism of action of 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins that are essential for the survival of microbial or cancer cells. It may also induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
5-(Methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of microbial and cancer cells, induce apoptosis, and inhibit cell proliferation. It has also been found to exhibit antioxidant activity and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is its potent antimicrobial and anticancer activity. This makes it a potential candidate for the development of new drugs in these fields. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and selectivity.

Future Directions

There are several future directions for the research on 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol. One of the areas of research is the optimization of its activity and selectivity. This can be achieved by studying its mechanism of action and identifying the target enzymes or proteins. Another area of research is the development of new derivatives with improved activity and selectivity. This can be achieved by modifying the chemical structure of the compound and studying its activity in vitro and in vivo. Finally, the potential applications of 5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol in other fields, such as agriculture and environmental science, can also be explored.

properties

IUPAC Name

3-(methoxymethyl)-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-9-3-5-10(6-4-9)7-15-11(8-16-2)13-14-12(15)17/h3-6H,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPHIHNJIUBYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=S)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
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5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
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5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
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5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
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5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
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5-(methoxymethyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

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